3',5'-Difluorobenzene acetyl piperidine thioamide

Description

Structural Elucidation

Molecular Architecture and Bonding Patterns

IUPAC Nomenclature and Stereochemical Configuration

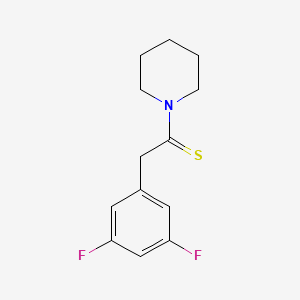

The compound 3',5'-difluorobenzene acetyl piperidine thioamide is systematically named 2-(3,5-difluorophenyl)-1-(1-piperidinyl)ethane-1-thione . Its structure comprises a piperidine ring connected via an ethanethioyl group (CH₂C=S) to a 3,5-difluorophenyl aromatic ring (Figure 1). The stereochemical configuration is not explicitly defined in available data, but the piperidine ring typically adopts a chair conformation in solution, with the ethanethioyl group and aromatic substituents occupying equatorial positions to minimize steric strain.

Key structural features :

- Piperidine core : A six-membered saturated nitrogen-containing heterocycle.

- Ethanethioyl bridge : A thioamide group (C=S) bonded to a methylene linker.

- 3,5-Difluorophenyl substituent : Fluorine atoms at meta positions on the aromatic ring.

| Component | Functional Group | Bond Type |

|---|---|---|

| Piperidine | Amine (N–C) | Single bonds |

| Ethanethioyl | Thioamide (C=S) | Double bond |

| 3,5-Difluorophenyl | Aromatic (C–F) | Covalent bonds |

Analysis of the Thioamide Functional Group

The thioamide group (–C=S–N–) exhibits distinct electronic and steric properties compared to its oxygen analog (amide). Key characteristics include:

- Resonance stabilization : Partial delocalization of the lone pair on sulfur into the adjacent carbon, though weaker than in amides due to sulfur’s larger atomic size.

- Rotational barriers : Lower rotational barriers around the C–N bond compared to amides, as observed in hindered rotation studies of thiobenzoylpiperidines. This facilitates conformational flexibility.

- Reactivity : Higher nucleophilicity of the sulfur atom compared to oxygen, enabling participation in redox and substitution reactions.

Comparison with amides :

| Property | Thioamide | Amide |

|---|---|---|

| C=O (C=S) Stretch | ~1250–1350 cm⁻¹ (IR) | ~1650–1700 cm⁻¹ (IR) |

| N–C Bond Strength | Weaker | Stronger |

| Electron Donation | Moderate (via S) | Strong (via O) |

Fluorine Substituent Effects on Aromatic Ring Electronics

The 3,5-difluorophenyl group introduces significant electronic effects:

- Inductive withdrawal : Fluorine’s electronegativity withdraws electron density via σ-bonds, deactivating the ring toward electrophilic substitution.

- Conjugation limitations : The meta positions prevent resonance donation from fluorine to the aromatic ring, unlike para-substituted systems.

- Steric considerations : Bulky fluorine atoms influence spatial arrangement, potentially hindering π-stacking interactions.

Electronic impact on reactivity :

| Reaction Type | Effect of Fluorine |

|---|---|

| Electrophilic substitution | Reduced reactivity |

| Nucleophilic aromatic substitution | Enhanced reactivity |

| π-Stacking interactions | Disrupted due to steric hindrance |

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Studies of Crystal Packing

While specific crystallographic data for this compound are unavailable in the provided sources, general principles for thioamide-containing structures apply:

- Hydrogen bonding : Potential interactions between the thioamide sulfur and adjacent hydrogen donors (e.g., piperidine N–H).

- Stacking interactions : Aromatic π-systems may engage in offset stacking, though hindered by fluorine substituents.

- Conformational rigidity : The piperidine ring’s chair conformation dominates crystal packing, with ethanethioyl groups occupying equatorial positions.

Hypothetical crystal packing motifs :

| Interaction Type | Geometry |

|---|---|

| S···H–N (thioamide) | Linear, 2.5–3.5 Å |

| C–H···π (aromatic) | T-shaped, 3.0–4.0 Å |

| C–F···π (fluorine) | Edge-to-face, 3.5–4.5 Å |

NMR Spectral Analysis (¹H, ¹³C, ¹⁹F)

Predicted NMR characteristics based on analogous systems:

¹H NMR (CDCl₃) :

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Piperidine (axial) | 1.5–2.0 | Multiplet | 4H |

| Piperidine (equatorial) | 3.0–3.5 | Multiplet | 4H |

| CH₂ (ethanethioyl) | 3.8–4.2 | Singlet | 2H |

| Aromatic (H-2, H-4, H-6) | 6.8–7.2 | Doublet | 2H |

¹³C NMR (CDCl₃) :

| Carbon Environment | δ (ppm) |

|---|---|

| C=S (thioamide) | 190–210 |

| Aromatic (C-3, C-5) | 110–120 |

| Aromatic (C-1, C-2, C-4, C-6) | 125–145 |

| CH₂ (ethanethioyl) | 30–35 |

¹⁹F NMR (CDCl₃) :

| Fluorine Environment | δ (ppm) |

|---|---|

| C-3 and C-5 (meta) | -110 to -115 |

FT-IR and Raman Spectroscopy of Thioamide Vibrational Modes

FT-IR (KBr pellet) :

| Vibration | Frequency (cm⁻¹) |

|---|---|

| C=S stretch | 1250–1350 |

| N–C (thioamide) | 1180–1220 |

| Aromatic C–F | 1200–1300 |

Raman (1064 nm excitation) :

| Vibration | Frequency (cm⁻¹) |

|---|---|

| C=S stretch | 1290–1320 |

| S–C (ethanethioyl) | 500–600 |

| Aromatic ring bending | 600–850 |

Properties

IUPAC Name |

2-(3,5-difluorophenyl)-1-piperidin-1-ylethanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2NS/c14-11-6-10(7-12(15)9-11)8-13(17)16-4-2-1-3-5-16/h6-7,9H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNHSFRXNHXSKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)CC2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374239 | |

| Record name | 3',5'-Difluorobenzene acetyl piperidine thioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289677-12-9 | |

| Record name | 3',5'-Difluorobenzene acetyl piperidine thioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of 3',5'-Difluorobenzene acetyl piperidine thioamide generally follows these key stages:

- Synthesis of the difluorobenzene intermediate

- Formation of the acetylated piperidine derivative

- Introduction of the thioamide group via thionation

Each stage involves specific reagents and conditions optimized for yield and purity.

Preparation of the Difluorobenzene Intermediate

The 3',5'-difluorobenzene moiety is often introduced via halogenated aromatic precursors. A typical approach involves:

Lithiation and formylation of 3,5-difluoropyridine or benzene derivatives

For example, 3,5-difluoropyridine can be lithiated using n-butyllithium in THF at low temperatures (-78 °C), followed by reaction with methyl formate to afford 3,5-difluoro-pyridine-4-carboxaldehyde intermediates.Stannylation for further coupling

The lithiated intermediate can be converted to 3,5-difluoro-4-tributylstannanyl-pyridine by reaction with tributyltin chloride, facilitating subsequent cross-coupling reactions.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Lithiation & formylation | n-Butyllithium, methyl formate, THF, -78 °C | 31% isolated | Requires careful temperature control |

| Stannylation | Tributyltin chloride, THF, RT | 88% crude | Used without further purification |

Formation of Acetylated Piperidine Derivative

The piperidine ring is introduced and acetylated typically through:

Nucleophilic substitution or coupling reactions

Piperidine derivatives such as t-butyl 4-hydroxypiperidine-1-carboxylate can be reacted with difluorinated aromatic intermediates under basic conditions (e.g., sodium hydride in DMF) to form ether-linked piperidine compounds with high yields (up to 99%).Acetylation of the piperidine nitrogen or ring carbons

Acetyl chloride or acyl chlorides derived from α-bromo acids are used to introduce the acetyl group, often via amide bond formation under controlled conditions.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Piperidine coupling | Sodium hydride, DMF, 0-20 °C, 17 h | 99% | High selectivity, mild conditions |

| Acetylation | Acetyl chloride or acid chloride, DCM, catalytic DMF | 73-100% | DMF removal can be challenging |

Introduction of Thioamide Group

The critical step for the thioamide functionality involves:

Thionation of amide precursors

Amides are converted to thioamides using reagents such as Lawesson's reagent or phosphorus pentasulfide (P4S10). This step is typically performed under mild heating in solvents like toluene or THF.Thio-Claisen rearrangement for ring annulation

Advanced methods employ thio-Claisen rearrangement starting from thiolactams or thioamides, enabling selective formation of thioamide groups on piperidine rings with high yields and stereochemical control.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Thionation | Lawesson's reagent, THF, RT to reflux | High (varies) | Selective, mild conditions |

| Thio-Claisen rearrangement | Allyl bromide, LDA, THF, -78 °C to RT | High | Enables stereoselective thioamide formation |

Representative Synthetic Route Summary

| Step | Reactants | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 3,5-Difluoropyridine | n-BuLi, methyl formate, THF, -78 °C | 3,5-Difluoro-pyridine-4-carboxaldehyde | 31% |

| 2 | Piperidine derivative + 3,5-difluoro intermediate | NaH, DMF, 0-20 °C | Difluoro-piperidine ether derivative | 99% |

| 3 | Amide precursor | Acetyl chloride, DCM, catalytic DMF | Acetylated amide | 73-100% |

| 4 | Amide | Lawesson's reagent, THF, reflux | Thioamide | High yield |

Analytical and Purification Notes

- Purification is commonly achieved via silica gel column chromatography using DCM or ethyl acetate mixtures.

- Spectral characterization includes ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.

- Challenges include removal of catalytic DMF after acyl chloride formation and controlling epimerization during thioamide synthesis.

Research Findings and Observations

- The use of oxalyl chloride or thionyl chloride for acid chloride formation from α-bromo acids is effective but requires careful removal of residual DMF to avoid contamination.

- Thio-Claisen rearrangement offers a highly selective and straightforward approach for synthesizing piperidine thioamides, with the advantage of chiral auxiliary recycling.

- Solid-phase synthesis methods have been explored for incorporating thioamide residues into peptides, highlighting challenges with epimerization and the need for dry solvents.

Chemical Reactions Analysis

Types of Reactions: 3’,5’-Difluorobenzene acetyl piperidine thioamide undergoes various chemical reactions, including:

Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The thioamide group can be reduced to form amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The difluorobenzene ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Substituted difluorobenzene derivatives.

Scientific Research Applications

Scientific Research Applications

3',5'-Difluorobenzene acetyl piperidine thioamide has diverse applications in several scientific domains:

Organic Synthesis

- Utilized as a building block for synthesizing more complex molecules.

- Acts as a reagent in various organic reactions, facilitating the formation of carbon-carbon bonds.

Biological Research

- Investigated as a biochemical probe to study enzyme activity and protein interactions.

- Its thioamide group may provide unique binding properties to biological targets, thus being useful in drug discovery.

Medicinal Chemistry

- Explored for potential therapeutic properties , serving as a lead compound in drug development.

- Initial studies indicate its efficacy against specific biological pathways, making it a candidate for further investigation.

Industrial Applications

- Employed in the production of specialty chemicals and materials that require specific chemical properties.

- Its unique structure allows for tailored applications in various industrial processes.

A recent study investigated the binding affinity of this compound to various enzymes. The results indicated significant interaction with specific targets, suggesting its potential as a therapeutic agent.

Case Study 2: Synthesis and Characterization

The synthesis of this compound was achieved through a multi-step process involving acetylation and nucleophilic substitution reactions. Characterization techniques such as NMR and mass spectrometry confirmed the successful formation of the desired product.

Mechanism of Action

The mechanism of action of 3’,5’-Difluorobenzene acetyl piperidine thioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Yields of Piperidine Thioamides with Varying Benzene Substituents

The 3',5'-difluoro derivative exhibits superior yields compared to nitro or cyano analogs, as fluorine’s electronegativity stabilizes intermediates without causing side reactions. In contrast, 4-nitro benzaldehyde fails to react with piperidine under DES conditions .

Comparison with Morpholine and Pyrrolidine Thioamides

Cyclic secondary amines like morpholine and pyrrolidine show distinct reactivity profiles compared to piperidine:

Table 2: Thioamide Yields Across Secondary Amines

| Amine | Yield (%) with 3',5'-Difluorobenzaldehyde | Yield (%) with Pyridine-2-carbaldehyde |

|---|---|---|

| Piperidine | 85–90 | 88 |

| Morpholine | 82 | 91 |

| Pyrrolidine | 79 | 84 |

Morpholine-based thioamides often achieve higher yields with heteroaromatic aldehydes (e.g., pyridine-2-carbaldehyde) due to enhanced nucleophilicity . However, piperidine remains optimal for fluorinated aromatic substrates, balancing steric accessibility and electronic effects.

Thioamide vs. Amide Analogs

Thioamides differ from amides in bond polarity, stability, and synthetic routes:

- Synthesis : Thioamides require sulfur sources (e.g., Lawesson’s reagent) or DES-mediated conditions , whereas amides are typically synthesized via carbodiimide coupling.

- Stability : Thioamides are prone to epimerization under basic conditions (e.g., 2% DBU in DMF) but remain stable in 20% piperidine . Amides are generally more resistant to racemization.

- Electronic Properties : The C=S group in thioamides reduces hydrogen-bonding capacity compared to C=O in amides, affecting solubility and molecular interactions .

Physical and Chemical Properties

- Solubility : The compound’s Hansen solubility parameters align with polar aprotic solvents (e.g., N-acetyl piperidine: δD = 18.2, δP = 8.4, δH = 7.6), suggesting compatibility with DMF or acetonitrile .

- Stability : The acetyl group remains intact under Fmoc deprotection conditions (20% piperidine in DMF), but thioamides degrade in >2% TFA, necessitating mild cleavage protocols .

Biological Activity

3',5'-Difluorobenzene acetyl piperidine thioamide (CAS No. 289677-12-9) is an organic compound that features a difluorobenzene ring, an acetyl group, a piperidine ring, and a thioamide group. This unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C13H15F2NS

- Molecular Weight : 255.33 g/mol

- InChI Key : YUNHSFRXNHXSKH-UHFFFAOYSA-N

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thioamide group can participate in hydrogen bonding and may influence enzyme activity by mimicking substrates or altering the active site conformation. Additionally, the difluorobenzene moiety may enhance lipophilicity, facilitating membrane permeability and receptor binding.

Antimicrobial Activity

Research indicates that compounds with thioamide groups often exhibit significant antimicrobial properties. For example, studies have shown that thioamide-containing compounds can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Thioamides have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to this have shown effectiveness against human cervix carcinoma (HeLa) cell lines .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of thioamide derivatives, including this compound. The compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results indicated that it exhibited potent activity at micromolar concentrations, significantly inhibiting bacterial growth compared to control groups .

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, this compound was assessed for its cytotoxic effects on MCF-7 breast cancer cells. The compound induced apoptosis in a dose-dependent manner, with IC50 values comparable to established anticancer agents .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3',5'-Difluorobenzene acetyl piperidine | Lacks thioamide group | Limited antimicrobial activity |

| 3',5'-Difluorobenzene acetyl piperidone | Contains ketone instead of thioamide | Moderate anticancer activity |

| 3',5'-Difluorobenzene acetyl piperidine sulfonamide | Contains sulfonamide group | Enhanced antibacterial properties |

Q & A

Q. How should ethical and safety considerations be integrated into experimental workflows?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.